Cas no 777856-65-2 (N-Boc-3-(2-pyridyl)-2-propyn-1-amine)

N-Boc-3-(2-pyridyl)-2-propyn-1-amine is a protected amine derivative featuring a pyridyl and propargyl moiety, making it a versatile intermediate in organic synthesis. The Boc (tert-butoxycarbonyl) group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. The pyridine ring enhances reactivity in metal-catalyzed cross-coupling reactions, and the propargyl group enables click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is particularly useful in pharmaceutical and materials research, where controlled functionalization and orthogonal reactivity are required. Its well-defined structure and compatibility with diverse reaction conditions make it a valuable building block for complex molecule assembly.
N-Boc-3-(2-pyridyl)-2-propyn-1-amine structure
777856-65-2 structure
Product Name:N-Boc-3-(2-pyridyl)-2-propyn-1-amine
CAS No:777856-65-2
MF:C13H16N2O2
MW:232.278343200684
MDL:MFCD24468912
CID:4656216
Update Time:2025-06-15

N-Boc-3-(2-pyridyl)-2-propyn-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-Boc-3-(2-pyridyl)-2-propyn-1-amine
    • MDL: MFCD24468912
    • Inchi: 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,10H2,1-3H3,(H,15,16)
    • InChI Key: GLTPIAZMDCUDHC-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCC#CC1=NC=CC=C1

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N-Boc-3-(2-pyridyl)-2-propyn-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:777856-65-2)N-Boc-3-(2-pyridyl)-2-propyn-1-amine
Order Number:A915280
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:55
Price ($):871.0
Email:sales@amadischem.com

Additional information on N-Boc-3-(2-pyridyl)-2-propyn-1-amine

Introduction to N-Boc-3-(2-pyridyl)-2-propyn-1-amine (CAS No. 777856-65-2)

N-Boc-3-(2-pyridyl)-2-propyn-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 777856-65-2, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a propynyl group and a pyridyl moiety, make it a valuable building block for the development of novel therapeutic agents.

The compound's structure consists of a propargylamine backbone (N-Boc-3-(2-pyridyl)-2-propyn-1-amine) with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom. This protection is essential for controlling reactivity during synthetic processes, ensuring that subsequent functionalizations occur at desired positions without unwanted side reactions. The pyridyl group, attached at the 3-position relative to the propynyl functionality, introduces additional electronic and steric properties that can influence the compound's biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of propargylamine derivatives in drug discovery. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The propynyl group, in particular, has been shown to enhance binding affinity to target proteins due to its ability to form stable π-stacking interactions and hydrogen bonds. This feature makes it an attractive scaffold for designing small-molecule inhibitors.

The pyridyl moiety in N-Boc-3-(2-pyridyl)-2-propyn-1-amine further contributes to its pharmacological potential. Pyridine derivatives are well-documented for their role in various biological processes and have been incorporated into numerous FDA-approved drugs. The electron-withdrawing nature of the pyridine ring can modulate the electronic properties of adjacent functional groups, influencing both potency and selectivity. This versatility has led to extensive research into pyridine-based drug candidates.

In recent years, there has been a surge in interest regarding the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Propargylamine derivatives have emerged as promising candidates in this area due to their ability to selectively target specific kinases. For instance, studies have demonstrated that compounds incorporating the propynyl group can disrupt ATP binding pockets in kinase enzymes, leading to potent inhibition of their activity. N-Boc-3-(2-pyridyl)-2-propyn-1-amine is being explored as a precursor for such kinase inhibitors.

The synthesis of N-Boc-3-(2-pyridyl)-2-propyn-1-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the Boc protecting group is typically achieved through reaction with diethyl dicarbonate (DEC) in the presence of a base catalyst. Subsequent functionalization at the propynyl position often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which allow for the incorporation of various aryl or heteroaryl groups.

One notable application of N-Boc-3-(2-pyridyl)-2-propyn-1-amine is in the synthesis of agonists for G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate cellular responses to external stimuli and are implicated in numerous diseases. By modifying the structure of this compound, researchers can fine-tune its binding affinity and selectivity for specific GPCRs. This approach has led to the discovery of novel therapeutic agents with improved pharmacokinetic profiles.

The role of computational chemistry in optimizing derivatives of N-Boc-3-(2-pyridyl)-2-propyn-1-amine cannot be overstated. Molecular modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to predict binding affinities and understand interaction mechanisms at an atomic level. These insights have guided synthetic efforts toward designing more effective drug candidates with reduced off-target effects.

Recent studies have also explored the use of N-Boc-3-(2-pyridyl)-2-propyn-1-amine in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that enhance therapeutic outcomes. For example, combining kinase inhibitors with immunomodulators has shown promise in treating certain types of cancer by leveraging both direct targeting of tumor cells and modulation of immune responses.

The future prospects for N-Boc-3-(2-pyridyl)-2-propyn-1-amine are promising, with ongoing research focusing on expanding its applications in drug discovery and development. Innovations in synthetic methodologies are expected to streamline access to this compound and its derivatives, enabling faster translation from bench to bedside. Additionally, advances in high-throughput screening technologies will facilitate rapid identification of novel bioactive molecules based on this scaffold.

In conclusion, N-Boc-3-(2-pyridyl)-2-propyn-1-amine (CAS No. 777856-65-2) is a versatile intermediate with significant potential in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for designing biologically active molecules with diverse therapeutic applications. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in the development of next-generation drugs.

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Amadis Chemical Company Limited
(CAS:777856-65-2)N-Boc-3-(2-pyridyl)-2-propyn-1-amine
A915280
Purity:99%
Quantity:5g
Price ($):871.0
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